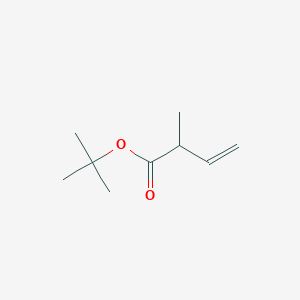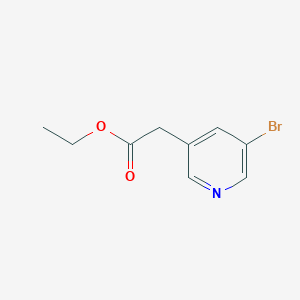
Ethyl 2-(5-bromopyridin-3-yl)acetate
概要
説明
Ethyl 2-(5-bromopyridin-3-yl)acetate, also known as EBPAA, is a synthetic organic compound that has been widely used in scientific research for its unique properties. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 247.15 g/mol. EBPAA is a versatile compound that has been used for a variety of applications, including synthesis of other compounds, biochemical research, and drug development.
科学的研究の応用
Biological Activity Enhancement
Modifications of this compound have shown to enhance its biological activities. For example, it has been used in the synthesis of Schiff bases, which are known for their potential inhibitory effects on enzymes or receptors .
Pharmaceutical Research
Due to its reactive nature, Ethyl 2-(5-bromopyridin-3-yl)acetate is often used in pharmaceutical research for the synthesis of more complex molecules that may have therapeutic potential .
Material Science
In material science, this compound can be used as a precursor for creating new materials with desired properties, such as increased durability or enhanced conductivity .
Chemical Synthesis
It serves as an intermediate in chemical synthesis processes, particularly in the formation of various organic compounds through reactions like esterification or amidation .
Analytical Chemistry
In analytical chemistry, Ethyl 2-(5-bromopyridin-3-yl)acetate can be used as a standard or reference compound when analyzing similar structures or compounds .
Drug Design and Development
This compound is also valuable in drug design and development, where it may be incorporated into larger drug molecules to improve their efficacy or reduce side effects .
Research on Infectious Diseases
Recent studies have explored the use of this compound’s analogues as potential inhibitors of SARS-CoV-2, indicating its relevance in research on infectious diseases .
特性
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTQZLOIRUPOCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709145 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromopyridin-3-yl)acetate | |
CAS RN |
847375-33-1 | |
| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

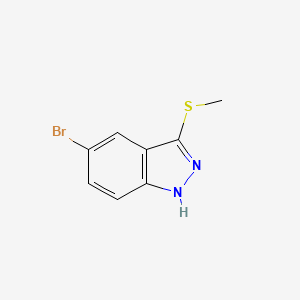
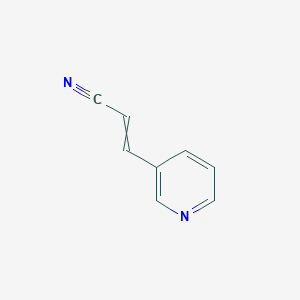

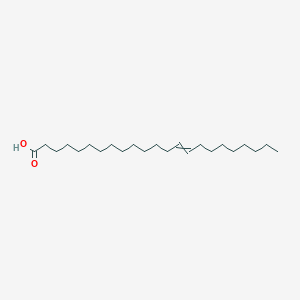

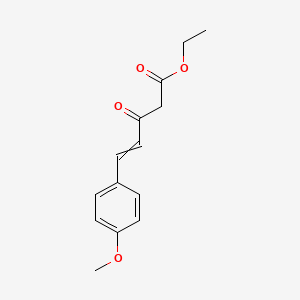

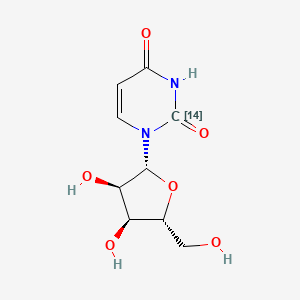
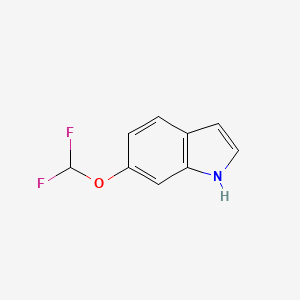


![2,2,2-Trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B1505530.png)
